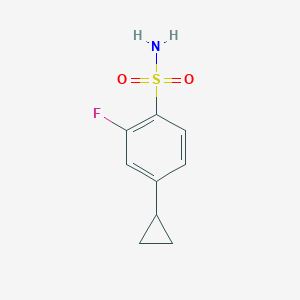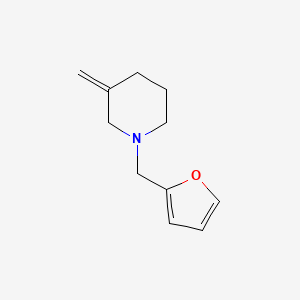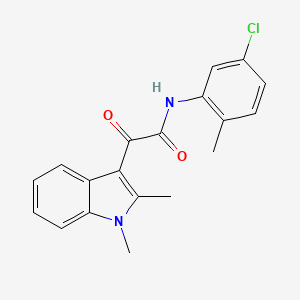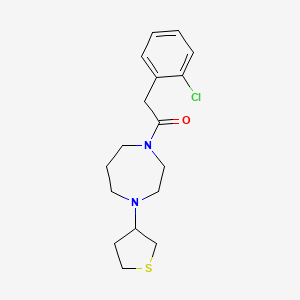
4-Cyclopropyl-2-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-fluorobenzenesulfonamide is a chemical compound with the formula C9H10FNO2S. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of sulfonamides directly from sulfonic acids or its sodium salts can be performed under microwave irradiation . This process has shown a good functional group tolerance and is high yielding . Enzymatic synthesis of fluorinated compounds has also been reported, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .Molecular Structure Analysis
The molecular formula of this compound is C9H10FNO2S . Its average mass is 215.245 Da and its monoisotopic mass is 215.041626 Da .Chemical Reactions Analysis
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 325.0±44.0 °C at 760 mmHg, and a flash point of 150.4±28.4 °C . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .作用机制
Target of Action
The sulfonamide group in 4-Cyclopropyl-2-fluorobenzenesulfonamide is a common feature in many drugs and could potentially target enzymes or receptors in the body. Without specific studies, it’s hard to identify the exact targets .
Mode of Action
Sulfonamides are known to inhibit the activity of certain enzymes, which could be a possible mode of action for this compound .
Pharmacokinetics
These properties can significantly impact the bioavailability of a drug .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
实验室实验的优点和局限性
The use of 4-Cyclopropyl-2-fluorobenzenesulfonamide in lab experiments has several advantages. The compound is relatively easy to synthesize, and its activity can be easily measured using various assays. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 4-Cyclopropyl-2-fluorobenzenesulfonamide. One of the most significant areas of research is the development of new analogs of the compound with improved activity and selectivity. The compound could also be further studied for its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the compound could be further studied for its potential use as a tool for studying various biological processes.
合成方法
The synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-cyclopropyl-2-fluorobenzenesulfonyl chloride with ammonia or amine in the presence of a base. The reaction is carried out under mild conditions, and the yield of the compound is high.
科学研究应用
4-Cyclopropyl-2-fluorobenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines. The compound has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
安全和危害
生化分析
Biochemical Properties
4-Cyclopropyl-2-fluorobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to altered gene expression and metabolic flux . These changes can impact various cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that it can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism may also involve phase II reactions, such as glucuronidation or sulfation, which enhance its solubility and excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
属性
IUPAC Name |
4-cyclopropyl-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-5-7(6-1-2-6)3-4-9(8)14(11,12)13/h3-6H,1-2H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGYJYJVWXLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2618735.png)

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzonitrile](/img/structure/B2618738.png)
![(2S,3S)-2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B2618740.png)


![N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2618743.png)
![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2618744.png)

